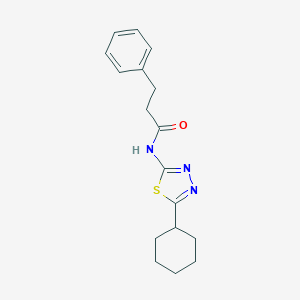
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. CTZ is a thiadiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, inhibition of inflammatory mediator production, and the regulation of ion channel activity. These effects may contribute to its potential therapeutic applications in various disease states.
実験室実験の利点と制限
One advantage of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is its relatively low toxicity, which makes it a promising candidate for further investigation in laboratory experiments. However, one limitation is its relatively low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. One area of interest is its potential use as an antidepressant and anxiolytic agent, which may involve further investigation of its mechanism of action and potential therapeutic applications. Another area of interest is its potential use in the treatment of inflammatory conditions, which may involve further investigation of its effects on inflammatory mediator production. Additionally, further studies may be needed to investigate the potential side effects and toxicity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in order to better understand its safety profile.
合成法
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves the reaction of cyclohexylisothiocyanate with 2-amino-3-phenylpropanoic acid, followed by cyclization to form the thiadiazole ring. The resulting compound is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been investigated for its potential use as an antidepressant and anxiolytic agent.
特性
製品名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
|---|---|
分子式 |
C17H21N3OS |
分子量 |
315.4 g/mol |
IUPAC名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H21N3OS/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21) |
InChIキー |
IELGETFUBXUCPQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B216160.png)






![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B216169.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B216171.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216174.png)



